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Compound of Interest

Compound Name:
3-(4-Chlorophenyl)-2',5'-

dimethylpropiophenone

CAS No.: 898788-00-6

Cat. No.: B3023823

Get Quote

Executive Summary
This guide provides a comprehensive technical analysis of 3-(4-Chlorophenyl)-2',5'-
dimethylpropiophenone (chemically 1-(2,5-dimethylphenyl)-3-(4-chlorophenyl)propan-1-one).

Belonging to the dihydrochalcone class, this molecule represents a distinct structural hybrid

between the centrally acting muscle relaxant Tolperisone and microtubule-destabilizing

chalcones.

Based on Structure-Activity Relationship (SAR) analysis of the 1,3-diarylpropan-1-one scaffold,

this compound exhibits high potential as a pleiotropic modulator with three primary predicted

biological activities:

Anti-inflammatory: Inhibition of NF-κB and suppression of cytokine release (TNF-α, IL-6).

Anticancer: Microtubule destabilization leading to G2/M phase arrest.

CNS Activity: Voltage-gated sodium channel blockade (Nav1.x), owing to its structural

isomerism with Tolperisone.
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Chemical Identity & Physicochemical Profiling[1][2]
Structural Analysis
The molecule consists of a flexible propionyl linker connecting two hydrophobic domains:

Ring A (Left): 2,5-Dimethylphenyl moiety. The ortho-methyl group provides steric hindrance

preventing rapid metabolic reduction of the carbonyl, while increasing lipophilicity.

Ring B (Right): 4-Chlorophenyl moiety.[1] The para-chloro substituent enhances metabolic

stability (blocking P450 oxidation at the para-position) and increases affinity for hydrophobic

pockets in targets like COX-2 or Tubulin.

Calculated Properties (In Silico)
Property Value (Predicted) Implication

Molecular Formula C₁₇H₁₇ClO --

Molecular Weight 272.77 g/mol
Optimal for oral bioavailability

(<500).

LogP (Lipophilicity) ~4.8 - 5.2

High. Likely crosses Blood-

Brain Barrier (BBB); requires

formulation (e.g., DMSO/PEG)

for in vitro assays.

H-Bond Donors 0 High membrane permeability.

H-Bond Acceptors 1 (Carbonyl)

Specific interaction with

Ser/Thr residues in binding

pockets.

Rotatable Bonds 4
Flexible linker allows induced-

fit binding.

Predicted Pharmacodynamics & Mechanisms of
Action
Mechanism 1: Anti-Inflammatory (NF-κB Pathway)
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Dihydrochalcones lacking A-ring hydroxyls often act as "biosteres" of curcumin or resveratrol

but with higher stability. The 4-Cl moiety is a classic pharmacophore for anti-inflammatory

activity (seen in Indomethacin).

Target: IκB Kinase (IKK) complex.

Action: The compound prevents the phosphorylation of IκBα, thereby blocking the nuclear

translocation of NF-κB (p65/p50 dimer). This suppresses the transcription of COX-2 and

iNOS.

Mechanism 2: Microtubule Destabilization
Analogs with 2',5'-substitution patterns (specifically 2',5'-dimethoxychalcones) have been

validated as tubulin inhibitors. The 2',5'-dimethyl pattern mimics this steric bulk, potentially

binding to the colchicine site of β-tubulin.

Outcome: Disruption of microtubule dynamics

Mitotic Spindle defect

Cell Cycle Arrest (G2/M)

Apoptosis.

Visualization: Signaling Interaction Map
The following diagram illustrates the dual-pathway interference predicted for this molecule.
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Figure 1: Predicted dual-mechanism of action targeting NF-κB signaling and Tubulin dynamics.

Experimental Protocols
Synthesis: Friedel-Crafts Acylation
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To generate the compound for testing, a high-purity synthesis is required. The most robust

route avoids chalcone reduction to prevent over-reduction of the ketone.

Reagents: 1,4-Dimethylbenzene (p-Xylene), 3-(4-Chlorophenyl)propionyl chloride, AlCl₃ (Lewis

Acid), Dichloromethane (DCM).

Step-by-Step Workflow:

Preparation: In a flame-dried 3-neck flask under N₂, dissolve 3-(4-chlorophenyl)propionyl

chloride (1.0 eq) in anhydrous DCM.

Catalyst Addition: Cool to 0°C. Add AlCl₃ (1.2 eq) portion-wise. Stir for 15 min until the

complex forms.

Substrate Addition: Add p-Xylene (1.1 eq) dropwise. Note: The 2,5-position is electronically

favored due to the directing effects of the methyl groups.

Reaction: Warm to Room Temperature (RT) and reflux for 4 hours. Monitor by TLC

(Hexane:EtOAc 9:1).

Quenching: Pour mixture into ice-cold HCl (1M). Extract with DCM (3x).

Purification: Wash organic layer with Brine, dry over Na₂SO₄. Concentrate. Recrystallize

from Ethanol/Hexane.

In Vitro Biological Assay: Anti-Inflammatory Screening
Objective: Quantify inhibition of Nitric Oxide (NO) production in LPS-stimulated RAW 264.7

macrophages.

Protocol:

Cell Culture: Seed RAW 264.7 cells (5 x 10⁵ cells/well) in 96-well plates. Incubate 24h.

Treatment: Pre-treat cells with the Compound (0.1, 1, 10, 50 μM) for 1 hour.

Control: DMSO (Vehicle).
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Positive Control: Dexamethasone (1 μM).

Stimulation: Add LPS (1 μg/mL). Incubate for 24 hours.

Griess Assay: Mix 100 μL supernatant with 100 μL Griess reagent. Incubate 10 min at RT.

Measurement: Read Absorbance at 540 nm. Calculate NO concentration via Sodium Nitrite

standard curve.

Viability Check: Perform MTT assay on remaining cells to ensure NO reduction is not due to

cytotoxicity.

Toxicology & Safety Assessment (ADME-T)
Given the high lipophilicity (LogP ~5.0), the following ADME risks must be managed during

development:

Parameter Prediction Mitigation Strategy

Metabolic Stability

Moderate. The 2',5'-dimethyl

blocks some metabolism, but

the propionyl chain is

vulnerable to hydroxylation.

Use microsome stability assay

early.

CNS Penetration High. Likely crosses BBB.
Monitor for sedation/ataxia (off-

target Na+ channel block).

Solubility Poor (Aqueous).

Formulation requires lipid-

based delivery (e.g.,

Liposomes) or cyclodextrin

complexation.

hERG Inhibition Potential Risk.

Perform patch-clamp assay

early; lipophilic linkers often

bind hERG.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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